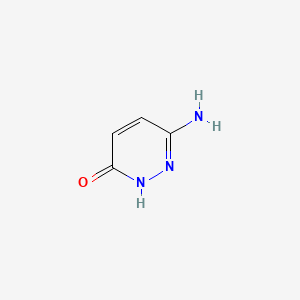

6-Aminopyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLICVOTDAZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864201 | |

| Record name | 6-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-13-3 | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Aminopyridazin 3 2h One and Its Derivatives

Strategies for Core Pyridazinone Ring Formation

The construction of the pyridazinone heterocycle is most commonly achieved through the condensation of a 1,4-dicarbonyl precursor with a hydrazine (B178648) derivative. scholarsresearchlibrary.comresearchgate.net Variations in this fundamental approach allow for the synthesis of a wide array of substituted pyridazinones.

A prevalent and versatile method for synthesizing the pyridazinone ring involves the cyclocondensation of γ-ketoacids or their corresponding esters with hydrazine. iglobaljournal.comresearchgate.netmdpi.com This strategy is particularly effective for producing 6-substituted pyridazinones. The necessary γ-ketoacid precursors are often prepared via Friedel-Crafts acylation, where a substituted benzene (B151609) or other aromatic compound reacts with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netscispace.comsphinxsai.com

The general process begins with the formation of the γ-ketoacid, for example, by reacting an arene with succinic anhydride. researchgate.netsphinxsai.com The resulting acid is then heated with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695), which leads to a ring-closure reaction to form the 4,5-dihydropyridazin-3(2H)-one derivative. iglobaljournal.comscispace.com Subsequent dehydrogenation, if required, can be accomplished using reagents like bromine in acetic acid to yield the aromatic pyridazinone ring. mdpi.comscispace.com This two-step sequence is a reliable route to various 6-arylpyridazinones. iglobaljournal.com

| Starting Arene | Anhydride | Intermediate γ-Ketoacid | Resulting Pyridazinone Derivative | Citation(s) |

| Substituted Benzene | Succinic Anhydride | β-Aroylpropionic Acid | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | researchgate.netscispace.com |

| o-Cresyl methyl ether | Succinic Anhydride | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | scispace.com |

| Anilide Derivative | Succinic Anhydride | Intermediary Keto Acid | 2-Substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-one | nih.gov |

| Indole | 4-Anthracen-9-yl-4-oxo-but-2-enoic acid | 4-(Anthracen-9-yl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | 6-(Anthracen-9-yl)-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | nih.gov |

The cornerstone of pyridazinone synthesis is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. scholarsresearchlibrary.comresearchgate.net This reaction forms the N-N bond characteristic of the pyridazine (B1198779) ring. The use of unsubstituted hydrazine hydrate (N₂H₄·H₂O) typically yields N-unsubstituted pyridazinones, while substituted hydrazines (e.g., phenylhydrazine) allow for the direct introduction of a substituent at the N2 position of the ring. nih.govnih.govresearchgate.net

The reaction is broadly applicable to various 1,4-dicarbonyl systems, including γ-ketoacids, γ-ketoesters, and their unsaturated analogs like β-aroylacrylic acids. iglobaljournal.comscispace.comnih.gov For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate is a standard procedure for creating 6-aryl-4,5-dihydropyridazin-3(2H)-ones. iglobaljournal.comscispace.com Similarly, maleic anhydride and its derivatives can condense with hydrazines to form pyridazine-3,6-diones. iglobaljournal.comresearchgate.net The choice of hydrazine derivative is a key determinant of the final product structure, enabling the synthesis of diverse libraries of N-substituted pyridazinones. nih.govnih.gov

| Dicarbonyl Precursor | Hydrazine Derivative | Reaction Conditions | Product Type | Citation(s) |

| γ-Ketoacid | Hydrazine Hydrate | Refluxing Ethanol | 4,5-Dihydropyridazin-3(2H)-one | iglobaljournal.commdpi.com |

| β-Aroylpropionic Acid | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | scispace.com |

| Cyclic Ketone + Glyoxalic Acid | Hydrazine Monohydrate | One-pot, 50 °C | Ring-fused Pyridazinone | clockss.org |

| Maleic Anhydride | Hydrazine Hydrate | Aqueous HCl | 1,2-Dihydro-3,6-pyridazinedione (Maleic Hydrazide) | researchgate.net |

| 4-Anthracen-9-yl-2-(1H-indol-3-yl)-4-oxobutanoic acid | Phenylhydrazine | N/A | 6-(Anthracen-9-yl)-4-(1H-indol-3-yl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one | nih.gov |

Cyclization Reactions from Ketoacids and Ketoesters

Functionalization and Derivatization Approaches at the Pyridazinone Ring

Post-synthesis modification of the pyridazinone core is a powerful strategy for generating novel derivatives with tailored properties. The ring's electronic nature allows for various chemical transformations, including substitution and coupling reactions. nih.govbohrium.com

The introduction of amino and aminomethyl groups onto the pyridazinone scaffold can be achieved through several synthetic routes. Aminomethylation, a type of Mannich reaction, is a direct method for adding an aminomethyl substituent. This can be accomplished by reacting a pyridazinone with bis(N,N-dialkylamino)methanes in a high-boiling solvent like 2-methoxyethanol. nih.gov An alternative approach involves using a combination of paraformaldehyde and a primary or secondary amine. iglobaljournal.comnih.gov For example, reacting a pyridazinone with formaldehyde (B43269) and dimethylamine (B145610) can produce a Mannich base, which can be a precursor to further derivatives. iglobaljournal.com These reactions provide a straightforward entry to aminomethylated pyridazinones, which are valuable for further structural elaboration.

| Pyridazinone Substrate | Reagents | Functional Group Introduced | Product Example | Citation(s) |

| 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-one | Bis(N,N-dialkylamino)methanes | Aminomethyl | N,N-Dialkylaminomethyl derivative | nih.gov |

| 1,4-diacetyl benzene (precursor to bis-pyridazinone) | Formaldehyde, Dimethylamine | Aminomethyl (as Mannich base) | Bis-pyridazinone via Mannich base intermediate | iglobaljournal.com |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formations required to functionalize the pyridazinone nucleus. researchgate.netresearchgate.net These methods typically start with a halogenated pyridazinone, which can be readily prepared by treating the parent pyridazinone with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the carbonyl group into a chloro substituent. nih.govresearchgate.net

The resulting chloropyridazine is an excellent substrate for various Pd-catalyzed reactions:

Suzuki Coupling: Reacting a chloropyridazine with an aryl or heteroaryl boronic acid provides access to a wide range of arylated or heteroarylated pyridazines. researchgate.net

Sonogashira Coupling: The coupling of a halopyridazinone with a terminal alkyne, catalyzed by palladium and copper co-catalysts, yields alkynyl-substituted pyridazinones. mdpi.com Protecting the pyridazinone N-H group, for instance with a methoxymethyl (MOM) group, can be necessary to prevent side reactions due to the acidity of the N-H proton. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine substituents onto the pyridazine ring from a halo-precursor. researchgate.net

An alternative, metal-free method for N-arylation involves reacting pyridazinones with diaryliodonium salts, which tolerates a wide range of functional groups without the need for a base. researchgate.net

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. tandfonline.com This approach is particularly valuable for generating libraries of structurally diverse pyridazinones. researchgate.netscispace.com

One notable example is the three-component synthesis of pyridazinones from arenes, cyclic anhydrides, and hydrazine derivatives. researchgate.netscispace.com This reaction can be promoted by an ionic liquid catalyst ([bmim]Br/AlCl₃) under ultrasound irradiation, proceeding through an initial Friedel-Crafts acylation followed by condensation with the hydrazine. scholarsresearchlibrary.comresearchgate.netscispace.com

Another powerful MCR involves the one-pot reaction of alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in water at room temperature. researchgate.netgrafiati.com This method provides a regioselective and environmentally friendly route to 6-aryl-4-cyano-3(2H)-pyridazinones in high yields. researchgate.netgrafiati.com MCRs have also been developed for the synthesis of novel thiazolyl-pyridazinediones by reacting maleic anhydride, thiosemicarbazide, and hydrazonoyl chlorides under microwave irradiation, demonstrating the versatility of MCRs in creating fused and complex heterocyclic systems. mdpi.com

| Components | Catalyst/Conditions | Product Class | Key Features | Citation(s) |

| Arenes, Cyclic Anhydrides, Phenylhydrazine Derivatives | [bmim]Br/AlCl₃, Ultrasound | 6-Aryl-2-phenyl-pyridazinones | High yield, short reaction time, recyclable catalyst | scholarsresearchlibrary.comresearchgate.netscispace.com |

| Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine Hydrate | Water, Room Temperature | 6-Aryl-4-cyano-3(2H)-pyridazinones | Green, regioselective, high yield | researchgate.netgrafiati.com |

| Maleic Anhydride, Thiosemicarbazide, Hydrazonoyl Chlorides | Chitosan, Microwave Irradiation | 1-Thiazolyl-pyridazine-3,6-diones | Eco-friendly, efficient, short reaction time | mdpi.com |

| Aldehydes, Hydrazines, Alkynylesters | Copper(I) Catalyst | Substituted Pyridazinones | N/A | nsf.gov |

Palladium-Catalyzed Coupling Reactions for Arylation/Heteroarylation

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of 6-aminopyridazin-3(2H)-one and its derivatives is contingent upon the careful optimization of reaction parameters. Methodologies such as "One Factor at a Time" (OFAT), where factors like temperature or stoichiometry are individually optimized, and more comprehensive "Design of Experiments" (DoE) approaches are employed to identify the most significant factors affecting reaction output. whiterose.ac.uk The goal is to maximize product yield and purity while minimizing reaction times and environmental impact. whiterose.ac.ukbeilstein-journals.org For instance, in the synthesis of related 4-amino-pyridazin-3(2H)-one derivatives, optimization efforts led to the identification of potent analogs through systematic modification and testing. researchgate.net A common optimization process involves screening various reaction media, catalysts, temperatures, and reaction times to achieve the desired outcome. whiterose.ac.uk

In one specific synthesis of a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, optimization revealed that reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl3-SiO2 catalyst in refluxing ethanol for 6 hours resulted in a 75% yield. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridazinone derivatives. researchgate.net This method offers significant advantages over conventional heating, primarily through efficient and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes. foliamedica.bg

A notable application is the one-pot, three-component synthesis of 1-(4-oxo-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-dione. The reaction of maleic anhydride, thiosemicarbazide, and ethyl (N-arylhydrazono)-chloroacetates under microwave irradiation at 150 °C and 500 W was completed in just 2 minutes. mdpi.com This demonstrates a significant improvement in efficiency compared to traditional reflux methods. foliamedica.bgmdpi.com

The benefits of microwave assistance are further highlighted in comparative studies. For the synthesis of tetrahydropyrimidine (B8763341) derivatives, a Biginelli condensation reaction under microwave irradiation was completed in 22-24 minutes, whereas the same reaction required 20-24 hours using conventional heating. foliamedica.bg Similarly, the synthesis of cyanoacetamides and their subsequent conversion to triazoles and pyrazoles showed marked improvements in both reaction times and yields when conducted under microwave or ultrasound irradiation compared to conventional heating at room temperature. researchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Tetrahydropyrimidine Derivatives foliamedica.bg

| Method | Reaction Time |

| Conventional Heating | 20-24 hours |

| Microwave Irradiation | 22-24 minutes |

Catalyst Selection and Green Chemistry Principles

The selection of an appropriate catalyst is a cornerstone of green chemistry, aiming to enhance reaction efficiency, minimize waste, and use less hazardous substances. nih.govmdpi.com Ideal green catalysts are effective in small amounts, non-toxic, reusable, and facilitate reactions under mild conditions, thus reducing energy consumption.

In the synthesis of pyridazinone derivatives, various catalytic systems are employed. For example, the reduction of a nitro group in a pyridazinone precursor has been achieved using 10% Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) in ethanol, a common and efficient catalytic hydrogenation method. researchgate.net For the construction of more complex fused pyridinone systems, an iron(III) chloride on silica (B1680970) gel (FeCl3-SiO2) catalyst has been used effectively. researchgate.net

Adherence to green chemistry principles also involves the use of environmentally benign solvents and reagents. A prime example in the synthesis of related pyridazine heterocycles is the use of chitosan, a biodegradable and readily available amino polysaccharide, as a heterogeneous basic catalyst. arkat-usa.org Chitosan has been successfully used as a green alternative to traditional catalysts like piperidine (B6355638) in the reaction of pyruvaldehyde-1-arylhydrazones with α,β-unsaturated nitriles to form 1,4-dihydropyridazines. arkat-usa.org This approach not only provides a more environmentally friendly pathway but also simplifies product purification as the solid catalyst can be easily removed. nih.gov The use of molecular iodine (I2) as an inexpensive and environmentally benign catalyst has also been reported for the dehydrogenation of dihydropyrazolopyridines to their corresponding pyrazolopyridines under mild conditions, offering high yields without the need for tedious purification. researchgate.net

Table 2: Examples of Catalysts in Pyridazinone and Related Heterocycle Synthesis

| Catalyst | Reaction Type | Reference |

| 10% Pd/C | Reduction | researchgate.net |

| FeCl3-SiO2 | Cyclocondensation | researchgate.net |

| Chitosan | Michael Addition/Cyclization | arkat-usa.org |

| Molecular Iodine (I2) | Dehydrogenation/Aromatization | researchgate.net |

Stereoselective Synthesis of Chiral Pyridazinone Derivatives

The development of stereoselective methods for synthesizing chiral pyridazinone derivatives is of significant interest due to the specific biological activities often associated with a single enantiomer. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.

An example of this is the asymmetric synthesis of a chiral (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative. researchgate.net This synthesis was accomplished in four steps with a high optical yield, starting from the chiral building block (R)-2-chloropropionyl chloride, a strategy known as the chiral-pool method. researchgate.net Organocatalysis also represents a powerful tool for constructing chiral heterocyclic scaffolds, including spirooxindoles, which are structurally related to certain complex pyridazinones. acs.org Furthermore, stereoselective synthesis has been achieved for related heterocyclic systems like researchgate.netoalib.comoxazinan-3-ones via ring-closing metathesis, where asymmetric dihydroxylation of a chiral olefin intermediate yields a single diastereomer in high yield. cdnsciencepub.com These approaches highlight the importance of selecting appropriate chiral sources, catalysts, and reaction pathways to achieve the desired stereochemical outcome in the synthesis of complex pyridazinone-based molecules. researchgate.netcdnsciencepub.com

Chemical Transformations and Reactivity Profiles of 6 Aminopyridazin 3 2h One

Oxidation Reactions Leading to Pyridazinone Derivatives

The oxidation of pyridazinone derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the methylene (B1212753) group at the C-5 position of certain indenopyridazinone derivatives to a ketone has been reported. mdpi.com This transformation can influence the biological activity of the resulting compounds. mdpi.com

In some cases, dehydrogenation of dihydropyridazinones can be achieved using reagents like a bromine/acetic acid mixture, leading to the corresponding aromatic pyridazinone. scispace.com This aromatization is a key step in the synthesis of many biologically active pyridazinone derivatives. scispace.comnih.gov

Reduction Reactions and Formation of Reduced Pyridazinone Forms

The reduction of the pyridazinone ring can be accomplished through various methods. Catalytic hydrogenation over platinum in glacial acetic acid has been used to reduce dihydropyridazinones to their tetrahydropyridazinone counterparts. rsc.org Interestingly, under certain conditions, this reduction can also affect aromatic substituents on the pyridazinone ring. rsc.org

A more convenient method for the reduction of dihydropyridazinones involves the use of sodium cyanoborohydride. rsc.org The reduction of pyridazine (B1198779) N-oxides to the corresponding amino derivatives while retaining the N-oxide functionality can be achieved through specific reduction methods. thieme-connect.de

Substitution Reactions Involving the Amino Group

The amino group of 6-aminopyridazin-3(2H)-one is a key site for functionalization through substitution reactions. It can act as a nucleophile, readily reacting with electrophiles. smolecule.com

Acylation: The amino group can be acylated using reagents like acetyl chloride to form the corresponding acetamido derivative. vulcanchem.com This reaction is a common strategy to modify the properties of the parent compound.

Alkylation: The amino group can also undergo alkylation. For example, coupling with appropriate alkyl halides can introduce various alkyl substituents. vulcanchem.com

Table 1: Examples of Substitution Reactions at the Amino Group

| Reactant | Reagent | Product | Reference |

| This compound | Acetyl chloride | 6-Acetamidopyridazin-3(2H)-one | vulcanchem.com |

| This compound | Alkyl halide | 6-(Alkylamino)pyridazin-3(2H)-one | vulcanchem.com |

| 3-Amino-6-chloropyridazine | 2-Bromo-1,3-benzothiazole | N-(6-Chloropyridazin-3-yl)-1,3-benzothiazol-2-amine | google.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazinone Core

The pyridazinone ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The pyridazine nucleus is generally considered electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine, nucleophilic attack on the unsubstituted pyridazine ring often occurs at the C4/C5 positions. thieme-connect.de

Nucleophilic aromatic substitution is a key reaction for introducing various functionalities onto the pyridazinone scaffold. For instance, in 4,5-dichloro-2-methylpyridazin-3(2H)-one, nucleophilic substitution with primary amines occurs, leading to the formation of both 4- and 5-substituted isomers. rsc.org The reaction of 6-substituted pyridazin-3(2H)-ones with hydrazine (B178648) hydrate (B1144303) can lead to the introduction of an amino group at the 4-position. thieme-connect.de

Ring Expansion and Contraction Reactions of Pyridazinone Scaffolds

Pyridazinone scaffolds can undergo intriguing ring expansion and contraction reactions, leading to the formation of novel heterocyclic systems.

Ring Expansion: Tetrahydropyridazinones have been shown to react with dimethyl acetylenedicarboxylate (B1228247) to yield tetrahydroazepin-4-ones, representing a ring expansion from a six-membered to a seven-membered ring. rsc.org In some research, the pyrazole (B372694) ring has been expanded to a pyridazine ring in a process described as scaffold hopping. acs.org

Ring Contraction: Photochemical ring contraction of 6-methyl-2-phenyltetrahydropyridazin-3-one has been observed to produce 1-anilino-5-methylpyrrolidin-2-one. rsc.org Another example involves the base-catalyzed ring contraction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone into a pyrazole derivative. wur.nl Furthermore, pyridazino[4,5-e] Current time information in Bangalore, IN.researchgate.netarkat-usa.orgthiadiazines can undergo ring contraction to form pyrazolo[3,4-d]pyridazines through the extrusion of sulfur. jst.go.jp A pyridazine to pyrazole rearrangement has also been studied, with mechanistic insights gained through isotopic labeling. researchgate.net

Tautomerism and Isomerization in Pyridazinone Systems

Tautomerism: this compound can exist in different tautomeric forms. The lactam-lactim tautomerism is a key feature of the pyridazinone ring, where the hydrogen can be located on the nitrogen or the oxygen atom. Additionally, the amino group can participate in amino-imino tautomerism. The predominant tautomer can be influenced by the solvent and the presence of other substituents. The compound can exist as 6-aminopyridazin-3-ol. nih.gov

Isomerization: Isomerization reactions are also observed in pyridazinone systems. For example, the thermal isomerization of 5-amino-4-vinyl-3(2H)-pyridazinone derivatives can lead to the formation of tetrahydropyrido[2,3-d]pyridazines. researchgate.netarkat-usa.org The rate of this isomerization is significantly influenced by substituents on the pyridazinone ring. arkat-usa.org Photochemical isomerization of pyridazine N-oxide derivatives has also been studied, leading to the formation of pyrazole and furan (B31954) derivatives through diazo intermediates. preprints.org In some cases, isomerization of indenopyridazinones has been shown to retain anti-inflammatory activity. mdpi.com

Mechanistic Insights into Key Transformation Pathways

Understanding the mechanisms of reactions involving pyridazinones is crucial for predicting and controlling the formation of desired products.

Cyclization Reactions: The formation of the pyridazine ring often involves the cyclization of dicarbonyl compounds with hydrazine. The mechanism of acid-catalyzed heterocyclization of 1,2,4-triketone analogs can lead to either pyrazoles or pyridazinones, with the reaction pathway being dependent on the substituents and reaction conditions. semanticscholar.orgmdpi.com A proposed mechanism for the formation of pyridazines from β-chlorovinyl thiohydrazones involves a cascade of imination and 6π-electrocyclization of hydrazone thiol tautomers. researchgate.netacs.org

Ring Contraction Mechanism: The mechanism for the ring contraction of pyridazine to pyrazole has been proposed to proceed through well-stabilized carbocation intermediates. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Aminopyridazin 3 2h One Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 6-aminopyridazin-3(2H)-one derivatives is significantly influenced by the nature and position of various substituents on the pyridazinone core and its appended moieties. Structure-activity relationship (SAR) studies have revealed key insights into optimizing these compounds for different therapeutic targets.

The introduction of different substituents into the ortho-, meta-, and para-positions of a phenyl ring attached to the pyridazinone core has been explored to investigate the electronic and steric effects on activity. rsc.org For instance, in a series of 2-phenyl-3(2H)-pyridazinone derivatives, the introduction of a fluorine-containing group at the para-position of the benzene (B151609) ring was found to enhance induced resistance activity against plant pathogens, likely due to the electron-withdrawing effect. rsc.org However, moving these substituents to the ortho- or meta-positions often resulted in a loss of activity, possibly due to an increased dihedral angle between the benzene and pyridazinone rings. rsc.org

The nature of the substituent at the 6-position of the pyridazinone ring is also critical. Studies have shown that an electron-donating group at this position may decrease bioactivity. rsc.org In the context of antimicrobial activity, the aromaticity of the pyridazinone ring itself is considered important. nih.gov For example, certain phenylurea derivatives of pyridazinone have shown that bromo substitution at the 3-position of the benzoyl urea (B33335) moiety enhanced antibacterial activity against Staphylococcus aureus, while chloro substitution at the 3-position of the phenyl urea derivatives boosted antifungal activity against Candida albicans. nih.gov

Furthermore, the type of amine at the 5-position of the pyridazinone ring can influence cytotoxicity. In a study of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, compounds containing piperidine (B6355638) and cyclopentylamine (B150401) at the C-5 position showed higher cytotoxicity against certain cancer cell lines compared to those with substituted piperazines, pyrrolidine, or other acyclic amines. cbijournal.com

The substituent at the 2-position of the pyridazinone ring also plays a crucial role. For instance, in a series of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, those with a chloro-alkanoyl substituent along with a methyl group at position 5 exhibited potent hypotensive effects. jchemrev.com

Here is a data table summarizing the impact of substituents on the biological activity of this compound derivatives:

| Compound Series | Substituent Position/Type | Observed Biological Activity | Key Findings |

| 2-Phenyl-3(2H)-pyridazinones | para-fluoro on phenyl ring | Induced resistance in plants rsc.org | Electron-withdrawing groups at the para-position can enhance activity. |

| 2-Phenyl-3(2H)-pyridazinones | ortho or meta substituents on phenyl ring | Decreased activity rsc.org | Steric hindrance may lead to a loss of planarity and reduced activity. |

| Pyridazinone Derivatives | Electron-donating group at C-6 | Reduced bioactivity rsc.org | Electron density at this position appears to be detrimental to activity. |

| Phenylurea Derivatives of Pyridazinone | Bromo at 3-position of benzoyl urea | Enhanced antibacterial activity nih.gov | Specific halogen substitutions can selectively improve antimicrobial potency. |

| Phenylurea Derivatives of Pyridazinone | Chloro at 3-position of phenyl urea | Enhanced antifungal activity nih.gov | Specific halogen substitutions can selectively improve antimicrobial potency. |

| 4-Chloro-5-amino-2-p-tolyl-pyridazin-3-ones | Piperidine/cyclopentylamine at C-5 | Higher cytotoxicity cbijournal.com | The nature of the cyclic amine at C-5 significantly impacts anticancer activity. |

| 6-Phenyl-4,5-dihydro-pyridazin-3(2H)-ones | Chloro-alkanoyl at N-2 and methyl at C-5 | Potent hypotensive effects jchemrev.com | A combination of substituents at these positions is crucial for cardiovascular activity. |

Conformational Analysis and Flexibility of the Pyridazinone Ring

The three-dimensional conformation and flexibility of the pyridazinone ring system are critical determinants of the biological activity of its derivatives. The relative orientation of substituent groups, largely dictated by the ring's conformation, influences how these molecules interact with their biological targets.

Conformational analysis of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones has shown that a near-planar arrangement of the phenyl and pyridazinone rings is a key feature of highly active compounds with cardiovascular properties. nih.gov In contrast, derivatives that are inactive tend to adopt a conformation that deviates significantly from planarity. nih.gov This suggests that a relatively rigid and planar conformation is necessary for effective binding to the target receptor or enzyme.

The inherent properties of the pyridazinone ring, including the presence of nitrogen atoms and a keto group, allow for hydrogen bond formation, which can stabilize specific conformations and contribute to the variety of pharmacological properties observed. mdpi.com The flexibility or rigidity of the pyridazinone ring can be modulated by the introduction of substituents or by incorporating the ring into a larger, fused system.

For instance, in the development of STAT3 inhibitors based on a ureido-pyridazinone scaffold, computational studies highlighted the importance of the geometrical preferences of the ureido moiety. kribb.re.kr The results indicated that an extended ZZ arrangement, likely influenced by the pyridazinone ring's conformation, is essential for significant activity. kribb.re.kr

The flexibility of the pyridazinone ring can also be influenced by the nature of the substituents. For example, bulky groups can restrict rotation around single bonds, leading to more defined conformations. This conformational restriction can be advantageous if the preferred conformation is the one that is active at the biological target.

Here is a data table summarizing research findings on the conformational analysis and flexibility of the pyridazinone ring:

| Compound Series | Method of Analysis | Key Conformational Feature | Impact on Activity |

| 6-Aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones | Molecular Mechanics (MM2), 1H NMR nih.gov | Near-planar arrangement of phenyl and pyridazinone rings | High cardiovascular activity |

| Inactive 6-Aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones | Molecular Mechanics (MM2), 1H NMR nih.gov | Conformation deviated from planarity | Inactive |

| Ureido-pyridazinone derivatives (STAT3 inhibitors) | Computational Modeling kribb.re.kr | Extended ZZ arrangement of the ureido moiety | Essential for significant activity |

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach is employed to enhance activity, improve selectivity, reduce toxicity, and optimize pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound derivatives, several bioisosteric replacements have been investigated.

One common bioisosteric replacement involves substituting a benzene ring with a heterocyclic ring to alter the aromaticity and polarity of the molecule. rsc.org For instance, in a series of 2-substituted pyridazinone derivatives, replacing the benzene ring with a five- or six-membered heterocyclic ring containing a nitrogen atom led to a decrease in induced resistance activity in plants. rsc.org This suggests that the specific electronic and steric properties of the phenyl ring are crucial for this particular biological activity.

Another example of bioisosteric replacement is the substitution of a phthalazine (B143731) ring with a pyridazin-3-one moiety. nih.gov This was explored in the design of hydralazine (B1673433) alternatives, where the pyridazin-3-one core was considered a bio-isosteric alternative to the phthalazine ring, aiming for similar vasorelaxant activity. nih.gov

The replacement of a hydroxyl group with a fluorine atom is a common bioisosteric modification. chemrxiv.org This change can prevent metabolic oxidation while maintaining similar biological activity. chemrxiv.org While not specific to this compound in the provided context, this is a relevant general principle in medicinal chemistry.

Here is a data table summarizing examples of bioisosteric replacements in this compound derivatives:

| Original Moiety | Bioisosteric Replacement | Compound Series | Effect on Activity/Property |

| Benzene ring | Five- or six-membered heterocyclic ring with a nitrogen atom | 2-Substituted pyridazinone derivatives rsc.org | Weakened induced resistance activity in plants |

| Phthalazine ring | Pyridazin-3-one moiety | Hydralazine alternatives nih.gov | Aimed to achieve similar vasorelaxant activity |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.com This approach is instrumental in designing new ligands with improved potency and selectivity. For this compound derivatives, pharmacophore models have been developed to guide the design of compounds for various targets.

A pharmacophore model for vasorelaxant pyridazin-3-one derivatives was developed and validated, consisting of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model can be used to predict the activity of novel compounds. nih.gov

In the context of fatty acid binding protein 4 (FABP4) inhibitors, a two-step computer-assisted molecular design approach was used, inspired by the scaffold of a co-crystallized ligand. mdpi.com This led to the development of novel 4-amino and 4-ureido pyridazinone-based inhibitors. mdpi.com

For acetylcholinesterase inhibitors, a 3D-common feature pharmacophore hypothesis was generated, indicating that the physicochemical and conformational properties of the compounds are crucial for their inhibitory activity. bibliomed.org The model suggested that a substituted aromatic ring at the R1 position is required for anticholinesterase activity. bibliomed.org

Docking studies of N-acylpyridazinones have revealed their potential affinity for adenosine (B11128) A2A receptors and phosphodiesterase isoforms, suggesting their utility in designing drugs for neurodegenerative or cardiovascular diseases. vulcanchem.com

The design of pyrrolo[3,4-d]pyridazinone derivatives as selective COX-2 inhibitors has been based on a double pharmacophore approach, combining the pyrrolo[3,4-d]pyridazinone scaffold with other pharmacophores like 1,3,4-oxadiazole-2-thione or arylpiperazine. nih.gov

Here is a data table summarizing pharmacophore models and ligand design principles for this compound derivatives:

| Target | Pharmacophoric Features | Key Ligand Design Principles |

| Vasodilation | 2 Hydrogen Bond Acceptors, 1 Aromatic Ring nih.gov | Incorporate features that can accept hydrogen bonds and possess an aromatic system. |

| FABP4 Inhibition | Based on co-crystallized ligand scaffold mdpi.com | Utilize scaffold hopping from a known ligand to design novel inhibitors. |

| Acetylcholinesterase Inhibition | Substituted aromatic ring at R1 bibliomed.org | An aromatic moiety at a specific position is essential for activity. |

| Adenosine A2A / Phosphodiesterase | Based on docking studies of N-acylpyridazinones vulcanchem.com | The N-acylpyridazinone scaffold shows promise for targeting these receptors. |

| COX-2 Inhibition | Double pharmacophore approach (pyrrolo[3,4-d]pyridazinone + other pharmacophores) nih.gov | Combining multiple pharmacophoric elements can lead to enhanced selectivity and potency. |

Influence of Aromaticity and Polarity on Activity

The aromaticity of the pyridazinone ring itself is considered important for certain biological activities. nih.gov For instance, in a series of pyridazinone-based congeners, the aromaticity of the pyridazinone ring was found to enhance both anticancer and antimicrobial activities. nih.gov Derivatives lacking this aromaticity showed poor activity, highlighting its importance. nih.gov

The polarity of the molecule, which is influenced by the presence of heteroatoms and polar functional groups, plays a crucial role in its interactions with biological targets. The pyridazine (B1198779) ring is characterized by a high dipole moment, which contributes to its unique molecular recognition properties. nih.gov The nitrogen atoms in the pyridazinone ring can act as hydrogen bond acceptors, a key interaction in many drug-target binding events. mdpi.com

A strategy of bioisosteric replacement of a benzene ring with a heterocyclic ring was employed to investigate the effect of aromaticity and polarity on the activity of 2-substituent of the pyridazinone ring. rsc.org The results showed that when the benzene ring was replaced by a five- or six-membered heterocyclic ring with a nitrogen atom, the induced resistance activity was weakened, suggesting that the specific aromatic and polarity characteristics of the phenyl group were optimal for this activity. rsc.org

The pyridazine ring's inherent polarity also contributes to favorable pharmacokinetic properties, such as reduced cytochrome P450 inhibitory effects. nih.gov The replacement of a hydroxyl group with a fluorine atom, a common bioisosteric modification, alters the polarity and can prevent metabolic oxidation while maintaining biological activity. chemrxiv.org

Here is a data table summarizing the influence of aromaticity and polarity on the activity of this compound derivatives:

| Property | Influence on Biological Activity | Example |

| Aromaticity of Pyridazinone Ring | Enhances anticancer and antimicrobial activity nih.gov | Aromatic pyridazinone derivatives showed better activity than non-aromatic counterparts. nih.gov |

| Polarity (Dipole Moment) | Contributes to molecular recognition and hydrogen bonding mdpi.comnih.gov | The nitrogen atoms of the pyridazinone ring act as hydrogen bond acceptors. mdpi.com |

| Aromaticity and Polarity of Substituents | Modulates activity | Replacement of a benzene ring with a more polar heterocyclic ring weakened activity in one study. rsc.org |

| Polarity | Can improve pharmacokinetic properties | The inherent polarity of the pyridazine ring may lead to reduced P450 inhibition. nih.gov |

Pharmacological and Biological Research on 6 Aminopyridazin 3 2h One Derivatives

Anticancer Activities

Derivatives of 6-Aminopyridazin-3(2H)-one have emerged as a promising class of compounds in the search for new anticancer agents. lookchem.comnih.govmedscape.comnih.govmjbas.comresearchgate.netresearchgate.netoalib.comnih.govjst.go.jpnih.gov Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation and Cytotoxicity

Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, a series of these derivatives were synthesized and evaluated for their ability to inhibit the growth of human colon carcinoma HCT116 cells. nih.gov These investigations suggest that the pyridazinone scaffold, with different substitutions, can lead to varying degrees of cytotoxic effects. nih.gov

In one study, novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker were designed and synthesized. nih.gov These compounds were assessed for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells, showing good activity with limited cytotoxicity against normal human gingival fibroblasts. nih.gov Another study reported on a series of aminopyridazin-3(2H)-one derivatives that exhibited significant antiproliferative activities against human neuroblastoma (SH-SY5Y), human myelogenous leukemia (K562), and gastric cancer (AGS) cell lines. lookchem.comresearchgate.net One particular compound, 8a , showed comparable activity to the standard anticancer drug fluorouracil against all tested cell lines. researchgate.net

The cytotoxic potential of these derivatives is often quantified by their IC50 values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. For example, compound 9k , bearing a pyrrole (B145914) moiety, displayed potent activity with IC50 values of 14.3, 4.7, and 1.7 µM against HT-29, MCF-7, and MOLT-4 cells, respectively, while showing minimal effect on normal Vero cells (IC50: 95.4 µM). researchgate.net Similarly, a half-mustard derivative, 18 , exhibited a GI50 value (concentration for 50% growth inhibition) of -7.06 (equivalent to 40 ng/ml) against the melanoma cell line SK-MEL-5. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 8a | SH-SY5Y, K562, AGS | Comparable to 5-FU | researchgate.net |

| 9k | HT-29 | 14.3 | researchgate.net |

| MCF-7 | 4.7 | researchgate.net | |

| MOLT-4 | 1.7 | researchgate.net | |

| 18 | SK-MEL-5 | 0.04 | nih.gov |

| 4b | MCF-7 | 21.2 | jst.go.jp |

Targeting Specific Cancer Cell Lines

Research has shown that derivatives of this compound can exhibit selective activity against specific types of cancer.

Leukemia: Several derivatives have demonstrated significant activity against leukemia cell lines. For instance, compounds have been tested against K562 human myelogenous leukemia and MOLT-4 human lymphoblastoid leukemia cells, showing potent inhibitory effects. nih.govresearchgate.net One study highlighted a derivative with an IC50 of 1.7 µM against MOLT-4 cells. researchgate.net Another study reported on a compound that was highly active against the CCRF-CEM and MOLT-4 leukemia cell lines. nih.gov

Breast Cancer: The MCF-7 human breast cancer cell line is a common target in these studies. researchgate.netjst.go.jpresearchgate.netresearchgate.netuniv.kiev.uamdpi.com One derivative, compound 4b , was identified as the most active against MCF-7 cells with an IC50 of 21.2 µM. jst.go.jp Another study found that a specific aminopyridazin-3(2H)-one derivative was most active against the MCF-7 cell line with an IC50 value of 14.5 µM. researchgate.net

Renal Cancer: The inhibitory activity of these compounds has also been evaluated against renal cancer cell lines. nih.govnih.govuniv.kiev.ua

Non-Small Cell Lung Cancer: Derivatives have been screened for activity against non-small cell lung cancer cell lines such as A549. nih.govnih.gov

Pancreas Cancer: The potential of these compounds against pancreatic cancer has also been investigated. nih.govmdpi.com

Mechanistic Investigations of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with specific molecular targets and pathways crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, a process essential for cell division. nih.govnih.gov By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis. For instance, a new 3-substituted oxindole (B195798) derivative, compound 6f , was found to have anti-tubulin polymerization activity with an IC50 value of 7.99 µM. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. noveltyjournals.comwikipedia.orgmdpi.com Several this compound derivatives have been identified as potent inhibitors of VEGFR-2. nih.govnih.govnoveltyjournals.com By blocking VEGFR-2 signaling, these compounds can inhibit angiogenesis and thereby suppress tumor growth. noveltyjournals.comwikipedia.orgmdpi.com For example, a series of pyridazinone-based congeners exhibited remarkable VEGFR-2 inhibitory activity with IC50 values ranging from 60.70 to 1800 nM. nih.gov Another study reported a new 1H-indole derivative with significant VEGFR-2 inhibitory activity (IC50 of 25 nM). mdpi.com

Modulation of Apoptosis and Cell Cycle Progression

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. lookchem.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Studies have shown that certain derivatives can induce apoptosis in cancer cells. lookchem.comresearchgate.netnih.govmdpi.com For example, compounds 8a and 8b were found to induce apoptosis in SH-SY5Y cells in a dose-dependent manner. researchgate.net The induction of apoptosis is often accompanied by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov

Furthermore, these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. lookchem.comresearchgate.netresearchgate.netnih.govmdpi.com Several derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase. lookchem.comresearchgate.netnih.govmdpi.com For example, derivatives bearing 2-nitrophenyl, 4-cyanophenyl, pyrrole, and thiophene (B33073) moieties were found to induce G0/G1 cell cycle arrest in MCF-7 cells. researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. lookchem.comnih.govmjbas.comoalib.comscirp.orgresearchgate.netnih.govsemanticscholar.orgnih.gov

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.

Staphylococcus aureus : A number of derivatives have shown potent activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for various infections. mjbas.comscirp.orgresearchgate.netsemanticscholar.orgnih.gov In one study, compound 3f exhibited highly efficient antibacterial activity against S. aureus, even more so than the standard antibiotic Penicillin. scirp.org Another study found that compounds 3a , 3c , and 3g also showed high efficacy against S. aureus. researchgate.net

Escherichia coli : Several derivatives have also demonstrated activity against Escherichia coli, a well-known Gram-negative bacterium. mjbas.comscirp.orgresearchgate.netsemanticscholar.orgnih.gov For instance, compounds 3a , 3c , 3f , and 3g were highly efficient against E. coli. researchgate.net

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, a series of diarylurea derivatives based on a pyridazinone scaffold showed that compound 10h had a MIC of 16 μg/mL against S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 3f | Staphylococcus aureus | More efficient than Penicillin | scirp.org |

| 3a, 3c, 3g | Staphylococcus aureus | Highly efficient | researchgate.net |

| 3a, 3c, 3f, 3g | Escherichia coli | Highly efficient | researchgate.net |

| 10h | Staphylococcus aureus | MIC = 16 µg/mL | nih.gov |

Antifungal Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a range of fungal species. In one study, newly synthesized 1,3,5-triphenyl-1H-pyrazole containing this compound derivatives were screened for their antifungal activity. scirp.orgscirp.org The results indicated that some of these compounds exhibited significant efficacy. scirp.orgscirp.org

Specifically, compounds designated as 3e and 3b were found to be highly potent against Aspergillus niger (ATCC 16404), while compound 3f showed high efficiency against Candida albicans (ATCC 10231). scirp.org When compared to the standard antifungal agent Griseofulvin, which showed inhibition zones of 24 mm and 23 mm against A. niger and B. albicans respectively, these derivatives demonstrated comparable or superior activity. scirp.org The antifungal screening results for selected synthesized 1,3,5-triaryl-2-pyrazolines derivatives are summarized in the table below. scirp.org

Antifungal Screening of 1,3,5-Triaryl-2-Pyrazoline Derivatives

| Compound | Zone of Inhibition (mm) vs. Aspergillus niger (ATCC 16404) | Zone of Inhibition (mm) vs. Candida albicans (ATCC 10231) |

|---|---|---|

| 3b | 20 | 23 |

| 3e | 24 | 21 |

| 3f | 22 | 25 |

| Griseofulvin (Standard) | 24 | 23 |

Data sourced from Tupare et al. scirp.org

This data highlights the potential of this compound derivatives as a promising scaffold for the development of new antifungal agents.

Antiviral Activities (e.g., Anti-HIV, Anti-HAV)

Research has also explored the antiviral potential of this compound derivatives, with some studies focusing on their activity against Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV).

In the context of anti-HIV research, a novel class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines were investigated as potential anti-AIDS drugs. nih.gov These derivatives, considered potential prodrugs of 3'-fluoro-3'-deoxythymidine (FLT), were designed to have enhanced properties such as increased lipophilicity and duration of action. nih.gov The study evaluated their ability to protect CEM cells from HIV-induced cytopathogenicity. nih.gov The results showed that the anti-HIV-1 activity was influenced by the halogen substituent at the C-5 position, with 5-iodo and 5-bromo derivatives being generally more potent than the 5-chloro derivatives. nih.gov Notably, compounds with a (5S,6S)-configuration were more potent than their (5R,6R)-diastereomers. nih.gov The most potent compounds, including the (5R,6R)-5-Br,6-OMe, (5S,6S)-5-Br,6-OMe, and (5S,6S)-5-I,6-OMe derivatives of FLT, demonstrated anti-HIV-1 activity comparable to the reference drugs AZT and FLT. nih.gov

Regarding anti-HAV activity, a study focused on newly synthesized triazolo[4,3-b]pyridazine derivatives. nih.gov Specifically, 6-phenyl- scirp.orgscirp.orgdoi.orgtriazolo[4,3-b]pyridazine-3(2H)-thione was used as a starting material to prepare various 3-S-substituted derivatives. nih.gov A plaque reduction infectivity assay was used to assess the reduction in virus count in MBB-cell culture adapted strain of HAV. nih.gov Several of the synthesized compounds showed promising antiviral activity, with one particular 5-(6-phenyl- scirp.orgscirp.orgdoi.orgtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- scirp.orgdoi.orgtandfonline.comoxadiazole derivative (compound 15) exhibiting the highest effect on HAV compared to the other tested compounds. nih.gov

Exploration of Mechanism of Action for Antimicrobial Effects

The antimicrobial action of various compounds, including those with heterocyclic structures similar to pyridazinones, often involves specific molecular mechanisms that disrupt essential cellular processes in microorganisms. While direct studies on the antimicrobial mechanism of this compound itself are not detailed in the provided results, the mechanisms of other antimicrobial agents offer insights into potential pathways.

Generally, antibacterial compounds are categorized based on their mechanisms of action, which include:

Inhibition of cell wall synthesis.

Altering the integrity of the plasma membrane.

Disrupting cellular energy generation.

Damaging nucleic acid synthesis.

Inhibiting protein synthesis.

Modulating key metabolic pathways. mdpi.com

For instance, some natural compounds isolated from endophytic microorganisms exhibit their antimicrobial effects by targeting the bacterial cell wall, leading to lysis. mdpi.com Others may interfere with cell division proteins like FtsZ or act as siderophores, scavenging essential iron from bacterial cells. mdpi.com

In the realm of antifungal agents, azoles are a prominent class that acts by inhibiting fungal lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This inhibition disrupts membrane integrity and leads to fungal cell death. Molecular docking and dynamics simulations are often employed to understand the interactions between these inhibitors and the active site of the target enzyme, revealing key amino acid residues involved in the binding. nih.gov

For pyridazine (B1198779) derivatives specifically, some studies have investigated their inhibitory effects on enzymes like DNA gyrase and dihydrofolate reductase (DHFR) in bacteria. mdpi.com The inhibition of these enzymes interferes with DNA replication and folic acid synthesis, respectively, leading to an antimicrobial effect. mdpi.com

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have been a subject of interest for their potential anti-inflammatory and analgesic properties. Numerous studies have synthesized and evaluated these compounds, revealing significant activity in various models.

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation. mdpi.commdpi.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Several studies have focused on designing this compound and related heterocyclic derivatives as selective COX-2 inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and evaluated for their COX-2 inhibitory activity. nih.gov Docking studies showed that the methanesulfonyl (SO2Me) group, a common pharmacophore in COX-2 inhibitors, fits into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acids like Arg513, His90, and Val523. nih.gov One of the compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), demonstrated high potency and selectivity against the COX-2 enzyme. nih.gov

Similarly, the anti-inflammatory activity of chrysin (B1683763) derivatives has been linked to the suppression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov One derivative, 5,7-diacetylflavone (Ch-4), was found to be a strong and selective inhibitor of the COX-2 enzyme. nih.gov

Furthermore, some compounds have been developed as dual inhibitors of COX-2 and tumor necrosis factor-alpha (TNF-α), another key mediator of inflammation. brieflands.com Overproduction of TNF-α can lead to the upregulation of the COX-2/PGE2 pathway, contributing to various inflammatory conditions and cancers. brieflands.com

The analgesic potential of this compound derivatives has been assessed in various animal models of pain. These models are designed to evaluate a compound's effectiveness against different types of pain, such as tonic, neurogenic, neuropathic, and inflammatory pain. mdpi.com

For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.netpcbiochemres.com In a p-benzoquinone-induced writhing test, most of these compounds were found to be more potent than aspirin (B1665792) at a 100 mg/kg dose. researchgate.netpcbiochemres.com

In another study, new 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and their phthalazinone analogues were synthesized and tested for their analgesic activity using the acetic acid-induced writhing model. researchgate.net Most of the newly synthesized compounds displayed potent anti-inflammatory activity without ulcerogenic side effects, and the pyridazinone derivatives generally showed better activity than their phthalazinone counterparts. researchgate.net

The formalin test, which involves two phases of pain response, is another commonly used model. mdpi.com In a study of 1H-isoindole-1,3(2H)-dione derivatives, compounds were found to be active in both phases of the formalin test, indicating a broad spectrum of analgesic activity. mdpi.com These compounds also showed significant anti-allodynic activity in models of neuropathic pain, such as oxaliplatin- and streptozotocin-induced neuropathy. mdpi.com

Analgesic Activity of Selected Pyridazinone Derivatives

| Compound Series | Pain Model | Observation | Reference |

|---|---|---|---|

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides/propanamides | p-Benzoquinone-induced writhing | More potent than aspirin | researchgate.netpcbiochemres.com |

| 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones | Acetic acid-induced writhing | Moderate analgesic activity | researchgate.net |

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

Cardiovascular Activities

The pyridazin-3(2H)-one scaffold is present in numerous derivatives that exhibit a wide range of biological activities, including significant cardiovascular effects. doi.orgtandfonline.com These compounds have been investigated for their potential as vasodilators, inotropic agents, and for other cardiovascular applications. doi.orgtandfonline.com

Several pyridazin-3(2H)-one derivatives have demonstrated vasodilator activity through various mechanisms. Some act as direct vasodilators, while others target the renin-angiotensin-aldosterone system or inhibit phosphodiesterase. doi.orgtandfonline.com For example, a group of pyridazin-3(2H)-one-based compounds were synthesized and their vasodilating activities were evaluated using rat thoracic aortic rings. doi.org The most active compounds in this series exhibited significantly lower EC50 values compared to the standard drug hydralazine (B1673433), indicating potent vasodilator effects. doi.org

In other research, dihydropyridazin-3(2H)-one derivatives have been synthesized and identified as powerful inotropic and vasodilating agents. doi.org The vasodilator action of some of these novel compounds was tested on isolated rabbit pulmonary artery, where they demonstrated moderate vasorelaxant activity. doi.org

Furthermore, some pyridazinone derivatives have been developed with the aim of possessing dual activities, such as both cardiovascular and anticancer effects. This is particularly relevant as cardiovascular diseases and cancer are the two leading causes of death globally, and there is a recognized link between hypertension and cancer risk. doi.orgtandfonline.com

The versatility of the pyridazin-3(2H)-one core continues to make it an attractive scaffold for medicinal chemists in the search for new and effective cardiovascular agents. scirp.orgdoi.orgtandfonline.com

Antihypertensive Properties

Neuropharmacological Activities

Beyond their cardiovascular effects, derivatives of this compound have shown promise in the field of neuropharmacology, with research indicating potential anticonvulsant, antidepressant, and nootropic activities.

The search for novel antiepileptic drugs has led researchers to explore various heterocyclic systems, including those based on the pyridazinone scaffold. Several studies have reported the anticonvulsant potential of these derivatives.

A series of new 6,8-halo-substituted-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indole-3(5H)-ones were designed and synthesized, with their anticonvulsant activity evaluated using the maximal electroshock (MES) test. nih.gov Compounds such as 8-chloro-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indol-3(5H)-one and 6,8-dibromo-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indol-3(5H)-one showed excellent anticonvulsant activity with low neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Similarly, quinazolin-4(3H)-one derivatives have been investigated as anticonvulsants, with their activity assessed in the pentylenetetrazole (PTZ)-induced seizures model. mdpi.com This model is particularly sensitive to drugs that modulate GABAergic transmission. The results indicated that most of the tested compounds exhibited anticonvulsant properties. mdpi.com The core structure of these compounds often includes features thought to be important for anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Activity of Selected Heterocyclic Derivatives

| Compound Series | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| 6,8-Halo-substituted-2H- rsc.orgnih.govoalib.comtriazino[5,6-b]indole-3(5H)-ones | Maximal Electroshock (MES) Test | Excellent anticonvulsant activity with low neurotoxicity. | nih.gov |

| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-Induced Seizures | Most compounds exhibited anticonvulsant properties. | mdpi.com |

The structural versatility of pyridazinone derivatives has also led to the exploration of their potential as antidepressant agents. Research has shown that incorporating the pyridazinone moiety into other heterocyclic systems can lead to compounds with significant antidepressant-like activity.

For example, several 1,3,5-Triphenyl-1H-pyrazole derivatives containing a this compound core have been synthesized and evaluated for their biological activities, including antidepressant effects. scirp.orgscirp.org Pyrazolines, in general, are known to exhibit a broad spectrum of biological activities, and their combination with the pyridazinone nucleus is a strategic approach to developing new therapeutic agents. scirp.org Furthermore, 3-aminopyridazine (B1208633) derivatives have been specifically studied and found to possess atypical antidepressant activities, along with serotonergic and dopaminergic actions. acs.org

In studies using animal models such as the tail suspension test and modified forced swimming test, benzothiazole (B30560) derivatives have also demonstrated antidepressant-like effects, reducing immobility time in a manner similar to the reference drug fluoxetine. mdpi.com

Nootropics, or "smart drugs," are substances that can improve cognitive functions like memory and learning. nih.gov The pyridazinone scaffold has been identified as a potential core for the development of such agents.

A patent for pyridazin-3(2H)-one derivatives has indicated their potential use as PDE4 inhibitors for the treatment of conditions such as Alzheimer's disease and for their nootropic effects. epo.org The development of nootropic agents is a key area of research for addressing cognitive decline associated with neurodegenerative disorders. advancedresearchpublications.com

In a related area of research, computational studies on 1,3,4-oxadiazole (B1194373) derivatives have suggested their promising neuroprotective and nootropic potential, comparable to the standard drug donepezil. advancedresearchpublications.com These in silico analyses provide a foundation for the synthesis and experimental investigation of new compounds as potential cognitive enhancers. advancedresearchpublications.com

Anxiolytic and Sedative Properties

Derivatives of the pyridazinone nucleus have been explored for their potential effects on the central nervous system, particularly as anxiolytic and sedative agents. sarpublication.commdpi.com Research has indicated that certain pyridazinone derivatives can produce anxiolytic effects, in some cases without the significant sedative side effects that are common with traditional anxiolytic medications. ontosight.ai The adaptability of the pyridazinone scaffold allows for structural modifications aimed at achieving potent and selective CNS activity. acs.org

Studies have been conducted on various classes of pyridazinone derivatives. For instance, piperidinyl-alkylamino-pyridazinone derivatives have been reported to exhibit notable anxiolytic activity while maintaining vigilance. google.com Furthermore, the synthesis of fused heterocyclic systems incorporating the pyridazinone structure, such as certain benzodiazepine (B76468) derivatives, has led to compounds with significant anticonvulsant, sedative, and anxiolytic properties in preclinical models. mdpi.com One such derivative, a triazolopyrrolo[2,1-c] sarpublication.comCurrent time information in Bangalore, IN.benzodiazepin-8-one, demonstrated potency comparable to diazepam in mouse models. mdpi.com The investigation into these compounds often involves assessing their effects in behavioral models like the elevated plus-maze and open-field tests to characterize their psychotropic profile. mdpi.comnih.govrrpharmacology.ru

Table 1: Selected Pyridazinone Derivatives and their Investigated CNS Activities

| Compound Class | Investigated Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Piperidinyl-alkylamino-pyridazinones | Anxiolytic | Showed significant anxiolytic activity without decreasing vigilance. | google.com |

| Thioalkyl derivatives of pyridine | Anxiolytic, Sedative | 6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic and pronounced sedative effects. | nih.gov |

| Triazolopyrrolo[2,1-c] sarpublication.comCurrent time information in Bangalore, IN.benzodiazepin-8-ones | Anxiolytic, Sedative, Anticonvulsant | Exhibited potent effects, with one derivative showing potency comparable to diazepam. | mdpi.com |

| General Pyridazinone Derivatives | Anxiolytic | Certain derivatives exhibit anxiolytic effects without the sedative side effects of traditional drugs. | ontosight.ai |

Other Investigated Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound have been the subject of extensive research for other potential therapeutic applications.

The pyridazinone scaffold has been identified as a promising structure for the development of agents with antiulcer and gastric antisecretory properties. sarpublication.comresearchgate.net Research has led to the synthesis and evaluation of various derivatives for their ability to protect the gastric mucosa and reduce gastric acid secretion.

A notable class of compounds investigated for this purpose is the indenopyridazinone derivatives. nih.gov A series of substituted indenopyridazinones were synthesized and tested for their antisecretory and antiulcer activities. nih.gov In these studies, the 7,8-dimethoxy substituted indenopyridazinone was found to be a particularly interesting compound, retaining significant antisecretory activity at oral doses of 30 mg/kg in rats. nih.gov Further investigation into the dihydro-derivatives of these compounds revealed that they were also active, indicating that the 4,4a-double bond, previously considered essential in related analogs, was not a strict requirement for activity in this new series. nih.gov In preclinical models, these disubstituted derivatives demonstrated a dose-dependent ability to prevent hemorrhagic lesions induced by ethanol (B145695) and showed significant, though lesser, activity in an indomethacin-induced ulcer model. nih.gov

Table 2: Antiulcer and Antisecretory Activity of Selected Indenopyridazinone Derivatives

| Compound | Substitution Pattern | Investigated Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Indenopyridazinone Derivative | 7,8-dimethoxy | Antisecretory | Retained significant activity at an oral dose of 30 mg/kg in rats. | nih.gov |

| Dihydroindenopyridazinone Derivative | 6,9-dimethoxy | Antiulcer | More active than the parent compound in preventing ethanol-induced lesions. | nih.gov |

| Dihydroindenopyridazinone Derivative | 7,8-dimethoxy | Antiulcer | Comparable activity to the parent compound; effective in ethanol and indomethacin (B1671933) ulcer models. | nih.gov |

The pyridazinone nucleus is also being explored for its potential in developing new antidiabetic agents. sarpublication.commdpi.comresearchgate.net Research in this area focuses on targeting key enzymes and receptors involved in glucose metabolism.

One area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which can help manage postprandial hyperglycemia. frontiersin.orgnih.gov For example, a dihydropyrimidinone derivative, structurally related to pyridazinones, demonstrated significant in vitro α-glucosidase inhibitory activity, with one compound showing 81.99% inhibition, comparable to the standard, ascorbic acid (81.18%). frontiersin.org The IC₅₀ value for this active compound was determined to be 1.02 µg/ml. frontiersin.org Another study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues also reported potent α-glucosidase and α-amylase inhibitory activity, with the most active compound having an IC₅₀ of 5.76 µg/mL against α-glucosidase. nih.gov

Another approach involves targeting G protein-coupled receptors like GPR119, which is involved in stimulating insulin (B600854) secretion. yakhak.org A study described the synthesis of 3,6-disubstituted pyridazine analogs which were evaluated for their GPR119 agonistic activity. Both synthesized compounds exhibited much stronger EC₅₀ values than the natural ligand oleylethanolamide (OEA), establishing them as partial agonists and suggesting that the pyridazine ring is a viable scaffold for developing GPR119 agonists. yakhak.org

Table 3: Antidiabetic Activity of Pyridazinone and Related Derivatives

| Compound Class | Target | Activity | Potency (IC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|---|

| Dihydropyrimidinone Derivative | α-glucosidase | Inhibition | 1.02 µg/ml | frontiersin.org |

| 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One | α-glucosidase | Inhibition | 5.76 µg/mL | nih.gov |

| 3,6-Disubstituted Pyridazine Analogs | GPR119 | Partial Agonist | Stronger EC₅₀ than OEA | yakhak.org |

Derivatives of this compound have been extensively studied for their antiplatelet activity, positioning them as potential agents for the prevention and treatment of thrombotic diseases. sarpublication.commdpi.com Uncontrolled platelet aggregation can lead to serious cardiovascular events, and agents that inhibit this process are of significant therapeutic interest. nih.gov

Research has shown that various substituted pyridazinones can inhibit platelet aggregation induced by different agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. mdpi.comnih.gov For example, a series of tricyclic thienocinnolinones, which are structurally complex pyridazinone derivatives, demonstrated potent inhibition of collagen-induced platelet aggregation. mdpi.com Another study focused on the synthesis and evaluation of 5-substituted-6-phenyl-3(2H)-pyridazinones, finding that compounds containing a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group at position 5 of the pyridazinone ring were the most active. nih.gov Similarly, new pyridazinone derivatives substituted with different amino groups have been synthesized and shown to possess in vitro antiplatelet aggregative activity.

Table 4: Antiplatelet Activity of Selected Pyridazinone Derivatives

| Compound Class | Key Structural Feature | Activity | Reference(s) |

|---|---|---|---|

| Tricyclic Thienocinnolinones | Fused thieno[2,3-h]cinnolin-3(2H)-one core | Potent platelet-antiaggregating activity | mdpi.com |

| 5-Substituted-6-phenyl-3(2H)-pyridazinones | 3-phenyl-3-oxo-propenyl or phenylthio group at C5 | Potent antiplatelet activity | nih.gov |

| 6-[4-(substituted amino acetamido-phenyl)]-4,5-dihydro-3(2H)-pyridazinones | Substituted amino acetamido-phenyl group at C6 | In vitro antiplatelet aggregative activity |

The versatility of the pyridazinone scaffold has been leveraged to design inhibitors for specific molecular targets implicated in various diseases, including metabolic disorders, inflammation, and cancer.

Fatty Acid-Binding Proteins (FABPs): A significant body of research has focused on developing pyridazinone-based inhibitors of Fatty Acid-Binding Protein 4 (FABP4). mdpi.comuel.ac.ukcore.ac.uk FABPs are intracellular carriers for fatty acids and are implicated in metabolic diseases and cancer. mdpi.comnih.gov Through computational design, synthesis, and biological evaluation, novel 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been identified as potent FABP4 inhibitors. mdpi.comuel.ac.uk Optimization of this scaffold led to the identification of a derivative, 14e, with an IC₅₀ value of 1.57 μM, which was more potent than the positive control used in the study. researchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling pathways and a validated target for treating B-cell malignancies and autoimmune diseases. researchgate.netnih.gov While many BTK inhibitors feature various heterocyclic cores, the development of inhibitors incorporating pyridazinone or related nitrogen-containing heterocyclic scaffolds is an active area of research, as evidenced by numerous patents. researchgate.netmdpi.com These inhibitors are often designed to bind covalently or non-covalently to the kinase, disrupting its signaling function. mdpi.comnih.gov A novel BTK degrader, NX-2127, has shown promise in overcoming resistance to conventional BTK inhibitors. bloodcancerstoday.com

ROS1 and ALK Kinases: The proto-oncogene tyrosine-protein kinase ROS (ROS1) and anaplastic lymphoma kinase (ALK) are important targets in non-small cell lung cancer (NSCLC). nih.govamegroups.org Pyrido-pyridazinone derivatives have been developed and optimized as kinase inhibitors. nih.gov One study reported a pyrido-pyridazinone derivative (17c) that, while developed as a FER kinase inhibitor, also showed inhibitory activity against ALK. nih.gov Importantly, this compound demonstrated improved kinase selectivity compared to its parent compound, which inhibited both ROS1 and ALK. nih.gov The design of dual ROS1/ALK inhibitors is a key strategy to combat drug resistance, and various heterocyclic scaffolds, including those related to pyridazinones, are being explored for this purpose. nih.govkisti.re.kr

Table 5: Pyridazinone Derivatives as Inhibitors of Specific Molecular Targets

| Target | Compound Series | Key Finding | Potency | Reference(s) |

|---|---|---|---|---|

| FABP4 | 4-amino-pyridazin-3(2H)-one | Identified as a valid core scaffold for FABP4 inhibitors. | IC₅₀ = 1.57 μM (for compound 14e) | core.ac.ukresearchgate.net |

| ALK, ROS1 | Pyrido-pyridazinone derivatives | Optimized for kinase selectivity; inhibited ALK and other kinases. | >90% inhibition at 200 nM (for compound 17c against ALK) | nih.gov |